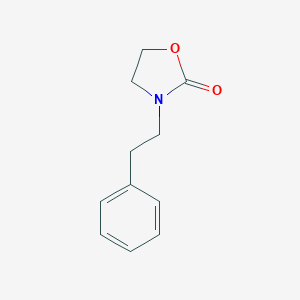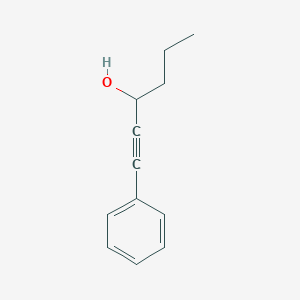![molecular formula C13H12F13NO4S B168024 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester CAS No. 1893-52-3](/img/structure/B168024.png)
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester, also known as Fmoc-protected amino acid, is a chemical compound used in scientific research for the synthesis of peptides and proteins. This compound is widely used in the field of biochemistry and molecular biology due to its unique properties and characteristics.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is based on the protection of the amino group during the synthesis of peptides and proteins. The 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl estered amino acid is removed using a base, leaving behind the unprotected amino group, which can be used for the synthesis of peptides and proteins.
Biochemical and Physiological Effects:
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester does not have any biochemical or physiological effects as it is used only for the synthesis of peptides and proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester in lab experiments are that it is a widely used compound for the synthesis of peptides and proteins, and it provides protection to the amino group during the synthesis process. The limitations of using this compound are that it is a complex compound to synthesize, and it requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the use of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester in scientific research. One direction is the development of new methods for the synthesis of peptides and proteins using this compound. Another direction is the use of this compound in the synthesis of novel bioactive peptides and proteins. Additionally, this compound can be used in the development of new drugs and therapies for various diseases and conditions.
Métodos De Síntesis
The synthesis of 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester involves a series of chemical reactions. The first step involves the protection of the amino group using Fmoc-Cl. This is followed by the addition of the sulfonyl group using tridecafluorohexanesulfonyl chloride. The final step involves the esterification of the carboxylic acid group using ethyl chloroformate.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester is widely used in scientific research for the synthesis of peptides and proteins. This compound is used to protect the amino group during the synthesis of peptides and proteins. The 2-Propenoic acid, 2-[ethyl[(tridecafluorohexyl)sulfonyl]amino]ethyl estered amino acid is removed using a base, leaving behind the unprotected amino group, which can be used for the synthesis of peptides and proteins.
Propiedades
Número CAS |
1893-52-3 |
|---|---|
Fórmula molecular |
C13H12F13NO4S |
Peso molecular |
525.28 g/mol |
Nombre IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)amino]ethyl prop-2-enoate |
InChI |
InChI=1S/C13H12F13NO4S/c1-3-7(28)31-6-5-27(4-2)32(29,30)13(25,26)11(20,21)9(16,17)8(14,15)10(18,19)12(22,23)24/h3H,1,4-6H2,2H3 |
Clave InChI |
QJRQXQMZXHXNPA-UHFFFAOYSA-N |
SMILES |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canónico |
CCN(CCOC(=O)C=C)S(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Otros números CAS |
1893-52-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



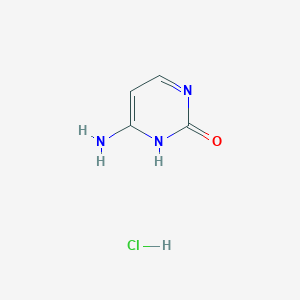



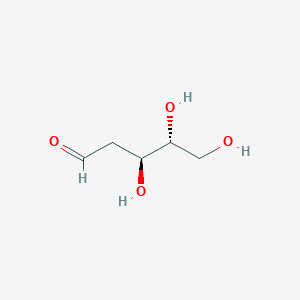

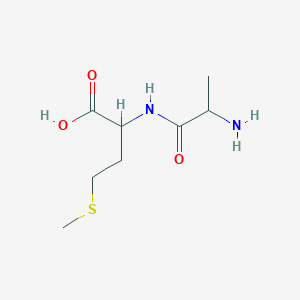
![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![1-[2-(2,3-Dihydroxypropoxy)phenyl]propan-1-one](/img/structure/B167962.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
